molecular formula C14H14N2O3 B2706215 N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide CAS No. 477859-13-5

N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide

Cat. No.: B2706215
CAS No.: 477859-13-5
M. Wt: 258.277
InChI Key: UNXTUQCZSNOERM-UHFFFAOYSA-N
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Description

“N-allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamide” is a chemical compound that has been mentioned in the context of the synthesis of 2-isoxazolines . It is involved in 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide .


Synthesis Analysis

The synthesis of this compound involves the cycloaddition of p-F3CC6H4CNO to N-(4-methoxyphenyl)acrylamide, which produces a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative as a result of N-acylation of the initially formed isoxazoline .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide . These reactions play a crucial role in the synthesis of 2-isoxazolines .

Scientific Research Applications

  • Synthesis and Cytotoxicity : The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has been achieved through a reaction involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. This reaction yields derivatives that have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential in cancer research (Hassan et al., 2014).

  • Neuroprotective Activity and Alzheimer's Disease : A series of 5-aroylindolyl-substituted hydroxamic acids including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide have been developed with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound decreases phosphorylation and aggregation of tau proteins, exhibits neuroprotective activity, and ameliorates impaired learning and memory in animal models, suggesting its potential application in treating Alzheimer's disease (Lee et al., 2018).

  • Antimicrobial Activity : The antimicrobial properties of some N-arylcarbamates containing isoxazoline and isoxazole rings have been investigated. These compounds demonstrate a range of biological activities, including anti-inflammatory, antihypertensive, and bactericidal effects, highlighting their versatility in medical applications (Velikorodov & Sukhenko, 2004).

  • Anticancer Activity : Novel eugenol derivatives, including 3-(4-((4-allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N'-(4-methylbenzoyl)benzohydrazide, have been synthesized and characterized for their anticancer activity against breast cancer cells. These derivatives exhibit significant cytotoxicity, comparable to Doxorubicin, indicating their potential as anticancer agents (Alam, 2022).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-prop-2-enyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-8-15-14(17)13-9-12(16-19-13)10-4-6-11(18-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXTUQCZSNOERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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